1-(2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-methyl-1H-pyrazol-5(4H)-one
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Overview
Description
1-(2-(3,4-Dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-methyl-1H-pyrazol-5(4H)-one is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-methyl-1H-pyrazol-5(4H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(3,4-Dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-(3,4-Dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-methyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions
Mechanism of Action
The mechanism of action of 1-(2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The molecular targets and pathways involved include kinases and signaling pathways related to cell proliferation and inflammation .
Comparison with Similar Compounds
BAY 61-3606 hydrochloride hydrate: A spleen tyrosine kinase inhibitor with anti-inflammatory properties.
Fused [1,2,3]triazolo[4ʹ,5ʹ4,5]pyrido[2,3-d]pyrimidine derivatives: Potent inhibitors of epidermal growth factor receptor (EGFR) with anticancer activity.
Triazole-pyrimidine hybrids: Compounds with neuroprotective and anti-inflammatory properties.
Uniqueness: 1-(2-(3,4-Dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-methyl-1H-pyrazol-5(4H)-one stands out due to its unique structural features and diverse biological activities. Its ability to interact with multiple molecular targets and modulate various biochemical pathways makes it a versatile compound in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-5-methyl-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-11-8-17(24-18(26)9-12(2)22-24)25-20(21-11)13(3)19(23-25)14-6-7-15(27-4)16(10-14)28-5/h6-8,10H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCOCLTUBABWOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=NC3=C(C(=NN23)C4=CC(=C(C=C4)OC)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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